4-tert-butyl-N-piperidin-4-ylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-piperidin-4-ylbenzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-piperidin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-tert-butyl-N-piperidin-4-ylbenzamide is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-piperidin-4-ylbenzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target protein .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-methylbenzamide
- 4-tert-butyl-N-ethylbenzamide
- 4-tert-butyl-N-propylbenzamide
Uniqueness
4-tert-butyl-N-piperidin-4-ylbenzamide is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzamide derivatives and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
4-tert-butyl-N-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHJMAEXXRKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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